Cas no 57576-44-0 (Aclarubicin)
Aclarubicin is an anthracycline antibiotic derived from Streptomyces galilaeus, primarily used as an antineoplastic agent. It exhibits potent cytotoxic activity by intercalating DNA and inhibiting topoisomerase II, leading to disruption of DNA replication and transcription. Compared to other anthracyclines, Aclarubicin demonstrates reduced cardiotoxicity, a significant advantage in long-term therapeutic applications. Its mechanism also includes the generation of reactive oxygen species, contributing to tumor cell apoptosis. The compound is particularly effective in treating acute myeloid leukemia (AML) and other hematologic malignancies. Aclarubicin's favorable pharmacokinetic profile, including rapid cellular uptake and retention, enhances its therapeutic efficacy while minimizing systemic toxicity. Its clinical use underscores its role as a valuable chemotherapeutic option.

Aclarubicin structure
Aclarubicin 化学的及び物理的性質
名前と識別子
-
- Aclarubicin
- Methyl (1R,2R,4S)-4-[(2R,5S,6S)-4-dimethylamino-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- ACLACINOMYCIN A,STREPTOMYCES GALILAEUS
- Aclacin
- aclacur
- Aclaplastin
- ACLARUBLCIN
- ACM
- Aelacinon
- Jaclacin
- ma144-a1
- Aclacinomycin A
- CHEBI:77980
- 57576-44-0
- Aclarubicine [INN-French]
- UNII-74KXF8I502
- ACLARUBICIN [JAN]
- KBio2_006083
- ACLARUBICIN [WHO-DD]
- Spectrum_000467
- Aclarubicinum
- Spectrum5_001041
- DTXSID1022554
- KBio2_000947
- USZYSDMBJDPRIF-SVEJIMAYSA-N
- aclarubicina
- Spectrum4_000768
- MA 144-A1
- D02756
- Aclarubicinum [INN-Latin]
- DB11617
- Aclarubicin [USAN:INN:BAN]
- ACLARUBICIN [USAN]
- ACLARUBICIN [INN]
- SCHEMBL4532
- CS-0020062
- 1-Naphthacenecarboxylic acid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-, methyl ester, [1R-(1a,2b,4b)]-
- SPBio_001967
- Q4674302
- CHEMBL502620
- ACLACINOMYCIN A [MI]
- Aclarubicins
- KBioGR_001156
- CHEBI:74619
- Aclarunbicin
- HMS2089B13
- BDBM50368351
- KBio2_003515
- Spectrum2_001934
- HY-N2306
- KBioSS_000947
- ACLARUBICIN [MART.]
- AW8655
- MFCD00866250
- NS00003246
- 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1R-(1alpha,2beta,4beta))-
- Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1-naphthacenecarboxylate
- Aclarubicin (USAN/INN)
- Antibiotic MA 144A
- AB00052311-02
- EINECS 260-824-3
- 74KXF8I502
- 1-Naphthacenecarboxylic acid,(2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-Lyxo-hexopyranosyl)oxy)-, methyl ester, (1R-(1alpha,2beta,4beta))-
- methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-4-{[2,3,6-trideoxy-4-O-{2,6-dideoxy-4-O-[(2R,6S)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl]-alpha-L-lyxo-hexopyranosyl}-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl]oxy}-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
- Antibiotic MA 144A1
- methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- NSC-208734
- Aclarubicino [INN-Spanish]
- methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxo-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- Aclarubicino
- CCRIS 2262
- 2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-.alpha.-L-lyxo-hexopyranosyl]-3-(dimethylamino)-.alpha.-L-lyxo-hexopyranosyl]-oxy]-1-naphthacenecarboxalic acid methyl ester
- Aclacinon
- ACLACINOMYCIN A1
- Aclarubicine
- C18638
- CCG-39864
- Antibiotic 3082A
- NSC 208734
- Aclacinomycin
- Aclucinomycin A
- Antibiotic 77-3082A
- Antibiotic MA144-A1
-
- MDL: MFCD00866250
- インチ: InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1
- InChIKey: USZYSDMBJDPRIF-SVEJIMAYSA-N
- ほほえんだ: O([C@H]1C[C@@H]([C@@H]([C@H](C)O1)O[C@H]1C[C@@H]([C@@H]([C@H](C)O1)O[C@H]1CCC([C@H](C)O1)=O)O)N(C)C)[C@@H]1C2=C(C3C(C4C(=CC=CC=4C(C=3C=C2[C@@H](C(=O)OC)[C@@](CC)(C1)O)=O)O)=O)O
計算された属性
- せいみつぶんしりょう: 811.34200
- どういたいしつりょう: 811.342
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 16
- 重原子数: 58
- 回転可能化学結合数: 10
- 複雑さ: 1530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 217A^2
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 色と性状: クロロホルム−ヘキサン黄色結晶粉末
- 密度みつど: 1.2261 (rough estimate)
- ゆうかいてん: 151-153° (dec)
- ふってん: 756.05°C (rough estimate)
- フラッシュポイント: 496.7±34.3 °C
- 屈折率: 1.6220 (estimate)
- PSA: 217.05000
- LogP: 3.15770
- ひせんこうど: D24 -11.5° (c = 1 in methylene chloride)
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Aclarubicin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:3249
- 危険カテゴリコード: R 25:毒を飲み込む。
- セキュリティの説明: S36/37/39-S45
- RTECS番号:QI9279300
-
危険物標識:
- 包装等級:II
- 危険レベル:6.1(a)
- 包装グループ:II
- ちょぞうじょうけん:(BD112517)
- 包装カテゴリ:II
- 危険レベル:6.1(a)
- リスク用語:R25
- どくせい:LD50 in mice (mg/kg): 22.6 i.p., 33.7 i.v. (Oki)
- セキュリティ用語:6.1(a)
Aclarubicin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A872138-5mg |
Aclacinomycin A |
57576-44-0 | ≥98% | 5mg |
¥1,800.00 | 2022-11-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A88090-10mg |
Aclacinomycin A |
57576-44-0 | 98% | 10mg |
¥2722.0 | 2022-11-29 | |
BioAustralis | BIA-A2469-0.10 mg |
Aclarubicin |
57576-44-0 | >90%byHPLC | 0.10mg |
$166.00 | 2023-07-25 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S26217-10mg |
Aclarubicin |
57576-44-0 | 98% | 10mg |
¥2180.00 | 2022-11-29 | |
Biosynth | AA08264-10 mg |
Aclacinomycin A |
57576-44-0 | 10mg |
Please enquire | 2023-01-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4446-5mg |
Aclacinomycin A |
57576-44-0 | 98% | 5mg |
¥940.00 | 2023-09-10 | |
BioAustralis | BIA-A2469-0.50mg |
Aclarubicin |
57576-44-0 | >95% by HPLC | 0.50mg |
$630.00 | 2024-07-19 | |
AN HUI ZE SHENG Technology Co., Ltd. | A190160-25mg |
Methyl (1R,2R,4S)-4-(((2R,4S,5S,6S)-4-(dimethylamino)-5-(((2S,4S,5S,6S)-4-hydroxy-6-methyl-5-(((2R,6S)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-1,2,3 |
57576-44-0 | 25mg |
¥17400.00 | 2023-09-15 | ||
BioAustralis | BIA-A2469-0.50 mg |
Aclarubicin |
57576-44-0 | >90%byHPLC | 0.50mg |
$581.00 | 2023-07-25 | |
AN HUI ZE SHENG Technology Co., Ltd. | A190160-2.5mg |
Methyl (1R,2R,4S)-4-(((2R,4S,5S,6S)-4-(dimethylamino)-5-(((2S,4S,5S,6S)-4-hydroxy-6-methyl-5-(((2R,6S)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-1,2,3 |
57576-44-0 | 2.5mg |
¥2640.00 | 2023-09-15 |
Aclarubicin 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
57576-44-0 (Aclarubicin) 関連製品
- 143390-89-0(Kresoxim-Methyl)
- 1914-99-4(Chlorophosphonazo III (Technical Grade))
- 83055-99-6(Bensulfuron-Methyl)
- 99-76-3(Methyl Paraben)
- 18323-44-9(Clindamycin)
- 1337262-79-9(3-(2,5-dimethylthiophen-3-yl)morpholine)
- 2172125-54-9(5-({3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}methyl)oxolane-2-carboxylic acid)
- 89775-29-1(4-(Ethoxymethyl)-2-methylthiazole)
- 70789-55-8(2,4-O-Benzylidene-1-O-tosyl-D-threitol)
- 19098-08-9(Tetradecylguanidine Hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:57576-44-0)Aclarubicin

清らかである:99%/99%
はかる:1mg/500μg
価格 ($):238.0/1379.0